Advantame-d3 chemical structure and molecular weight properties
Advantame-d3 chemical structure and molecular weight properties
Title: Advantame-d3: Structural Elucidation, Physicochemical Dynamics, and LC-MS/MS Analytical Workflows
Executive Summary Advantame is an ultra-high-intensity artificial sweetener—approximately 20,000 times sweeter than sucrose—synthesized via the N-alkylation of aspartame with a vanillin derivative. As global regulatory bodies increasingly monitor the dietary intake of non-nutritive sweeteners, the demand for robust, high-throughput quantification methods has surged. Advantame-d3 is the stable isotope-labeled internal standard (SIL-IS) engineered specifically to overcome the analytical bottlenecks of matrix effects and ion suppression in complex food and biological matrices [1].
As an application scientist, I cannot overstate the importance of selecting the correct isotopologue for mass spectrometry. In this whitepaper, we will dissect the structural rationale behind Advantame-d3, detail its physicochemical properties, and provide a field-validated LC-MS/MS protocol for its application.
Structural Rationale: The Causality of Isotope Placement
When designing a deuterated internal standard, the position of the heavy isotopes dictates the molecule's utility. Advantame-d3 features three deuterium atoms specifically localized on the methoxy group of its vanillyl moiety, forming a trideuteromethoxy (-OCD₃) group.
The selection of the methoxy group is a highly deliberate chemical choice driven by two factors:
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Prevention of Hydrogen-Deuterium Exchange (HDX): If deuterium were placed on the amine (-NH) or hydroxyl (-OH) functional groups, it would rapidly exchange with protic solvents (like water or methanol) during extraction or chromatography. This would lead to a loss of the +3 Da mass shift, rendering the internal standard useless. The carbon-deuterium bonds in the methoxy group are covalently stable under all standard analytical pH ranges (pH 2–8).
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Metabolic Tracking: In pharmacokinetic studies, advantame is rapidly hydrolyzed by gastrointestinal esterases [2]. The methyl ester group is cleaved to yield methanol and the primary metabolite, ANS9801-acid. If the D₃ label were positioned on the methyl ester, the isotopic tag would be lost upon metabolism. By placing it on the vanillyl ring, Advantame-d3 allows researchers to simultaneously track both the parent compound and the deuterated ANS9801-acid metabolite in feces and plasma.
Physicochemical Properties and Molecular Weight Dynamics
The addition of three neutrons shifts the molecular weight of Advantame-d3 to 461.523 g/mol [3]. This +3 Da shift is analytically optimal; it is large enough to completely bypass the natural M+1 and M+2 isotopic envelope of unlabeled advantame (458.46 g/mol ), ensuring absolute signal isolation in the first quadrupole (Q1) during MS/MS fragmentation.
Table 1: Physicochemical and Structural Properties of Advantame-d3
| Property | Value |
| Chemical Name | (3S)-3-[3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
| Molecular Formula | C₂₄H₂₇D₃N₂O₇ |
| Molecular Weight | 461.523 g/mol |
| Exact Mass | 461.224 Da |
| Isotopic Label | Trideuteromethoxy (-OCD₃) |
| SMILES | [2H]C([2H])([2H])Oc1ccc(CCCNO)C(=O)NC(=O)OC)cc1O |
Advantame Metabolism and Pharmacokinetics
Understanding the metabolic fate of advantame is critical for toxicological assessments. Following ingestion, advantame is poorly absorbed. The fraction that is absorbed undergoes rapid de-esterification, a process that the D₃ label survives intact.
Advantame-d3 Metabolic Pathway: Esterase-mediated hydrolysis retaining the D3 label.
Analytical Application: LC-MS/MS Protocol for Food Matrices
To achieve reliable quantification of advantame in processed foods (as demonstrated in large-scale dietary assessments like the BfR MEAL Study [1]), the analytical protocol must be a self-validating system. By spiking Advantame-d3 into the matrix before extraction, any subsequent losses during sample cleanup or ion suppression at the electrospray ionization (ESI) source are mathematically nullified by the target-to-internal-standard peak area ratio.
Step-by-Step Methodology: Extraction and Quantification
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Matrix Preparation & SIL-IS Spiking: Accurately weigh 1.0 g of the homogenized food sample into a 50 mL centrifuge tube. Spike the sample with 50 µL of a 1.0 µg/mL Advantame-d3 working solution. Allow it to equilibrate for 15 minutes to ensure integration into the matrix.
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Solvent Extraction: Add 10 mL of an ice-cold extraction solvent (Methanol/Water, 50:50 v/v). Homogenize the mixture at 25 Hz for 5 minutes using a bead beater, followed by vortexing.
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Protein Precipitation & Centrifugation: Incubate the homogenate at -20°C for 30 minutes to precipitate soluble proteins. Centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the supernatant.
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Solid Phase Extraction (SPE) Cleanup:
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Conditioning: Pass 3 mL of 100% Methanol followed by 3 mL of LC-MS grade Water through a C18 SPE cartridge.
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Loading: Load the supernatant onto the cartridge at a flow rate of 1 mL/min.
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Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to remove polar interferences.
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Elution: Elute the analytes with 3 mL of 100% Methanol.
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10 mM ammonium formate / methanol).
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LC-MS/MS Analysis: Inject 10 µL onto a C18 UHPLC column. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the protonated precursor transitions: [M+H]⁺ 459.2 for unlabeled advantame and[M+H]⁺ 462.2 for Advantame-d3.
Self-Validating LC-MS/MS Analytical Workflow for Advantame Quantification.
Conclusion
The integration of Advantame-d3 into analytical workflows represents the gold standard for sweetener quantification. Its chemically stable trideuteromethoxy group ensures isotopic fidelity throughout rigorous extractions and biological metabolism, providing researchers with unparalleled accuracy in both food safety monitoring and pharmacokinetic profiling.
